N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
CAS No.:
Cat. No.: VC14801280
Molecular Formula: C27H23N3O5
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N3O5 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
| Standard InChI | InChI=1S/C27H23N3O5/c31-24(28-15-17-11-12-22-23(14-17)35-16-34-22)10-5-13-29-25-18-6-1-2-7-19(18)27(33)30(25)21-9-4-3-8-20(21)26(29)32/h1-4,6-9,11-12,14,25H,5,10,13,15-16H2,(H,28,31) |
| Standard InChI Key | RGQVDQKSOHGSCE-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound featuring a benzodioxole moiety linked to an isoindoloquinazoline structure. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature and solvent choice to ensure optimal yields. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed.
| Technique | Purpose |
|---|---|
| NMR | Confirm molecular structure |
| IR | Identify functional groups |
| MS | Determine molecular weight and purity |
Biological Activities and Applications
While specific biological activities of N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide have not been extensively documented, compounds with similar structures have shown potential in medicinal chemistry, particularly in neuropharmacology and as anti-inflammatory agents.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as molecular docking and biochemical assays can provide insights into its pharmacodynamics and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume